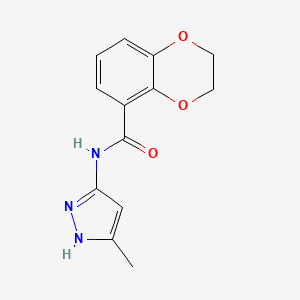![molecular formula C13H19N3O3S B7577279 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid, also known as TTP488, is a small molecule drug that has garnered interest in the scientific community due to its potential therapeutic applications. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), a protein that has been implicated in a variety of diseases including Alzheimer's disease, diabetes, and cancer. In
作用機序
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid is a selective antagonist of RAGE, a protein that plays a role in inflammation, oxidative stress, and cell survival. RAGE is overexpressed in various diseases, including Alzheimer's disease, diabetes, and cancer. By blocking RAGE, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid can reduce inflammation, oxidative stress, and cell death, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to have various biochemical and physiological effects. In Alzheimer's disease, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to reduce levels of pro-inflammatory cytokines and oxidative stress markers in the brain. In diabetes, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.
実験室実験の利点と制限
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also selective for RAGE, which allows for specific targeting of the protein. However, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has some limitations. It has low solubility in water, which can affect its bioavailability and limit its use in certain experiments. It also has potential off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more potent and selective RAGE antagonists. Another area of interest is the exploration of 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid's potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid and its potential off-target effects.
合成法
The synthesis of 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid involves several steps. The first step involves the synthesis of 1-(1,3-thiazol-4-ylmethyl)piperidine-3-carboxylic acid, which is then coupled with 3-bromopropanoic acid to form 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid. The final product is obtained through a purification process using chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification steps.
科学的研究の応用
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been studied extensively for its potential therapeutic applications in various diseases. In Alzheimer's disease, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models. In diabetes, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to reduce insulin resistance and improve glucose tolerance in animal models. In cancer, 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been shown to inhibit tumor growth and metastasis in animal models.
特性
IUPAC Name |
3-[1-(1,3-thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-12(18)4-3-10-2-1-5-16(7-10)13(19)14-6-11-8-20-9-15-11/h8-10H,1-7H2,(H,14,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYSSYGKLYJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CSC=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)
![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)


![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)

